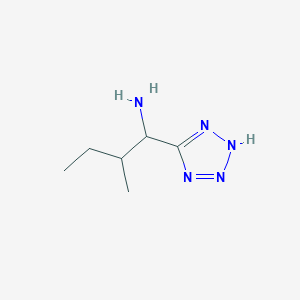
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine is a chemical compound with the molecular formula C6H13N5 and a molecular weight of 155.21 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves several steps. One common method includes the reaction of 2-methylbutan-1-amine with sodium azide and triethyl orthoformate in glacial acetic acid . This reaction typically requires reflux conditions to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Applications De Recherche Scientifique
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reference substance for drug impurities and reagents.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine can be compared with other similar compounds, such as:
1-Methyl-5-aminotetrazole: This compound has a similar tetrazole ring structure but differs in the alkyl substituent.
3-Methyl-1-(1H-tetrazol-5-yl)-1-butanamine: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C6H13N5 |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) |
Clé InChI |
MBPGSKUSSWDBFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=NNN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
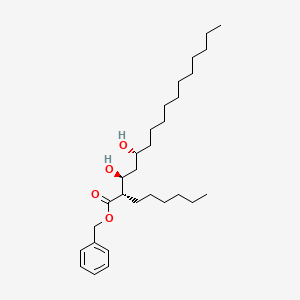
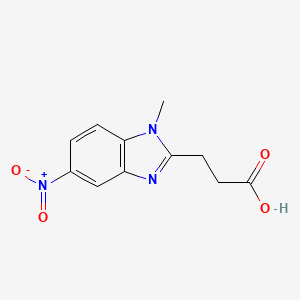
![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
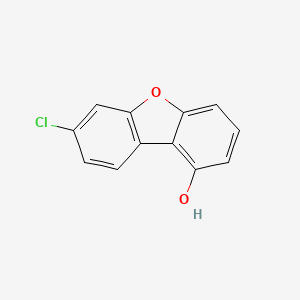
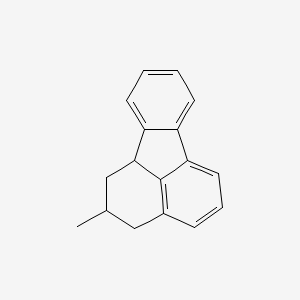



![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)


![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino]urea](/img/structure/B11825095.png)
